molecular formula C10H12ClNSi B2558785 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine CAS No. 499193-57-6

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B2558785
CAS No.: 499193-57-6
M. Wt: 209.75
InChI Key: GUFPUCBBPLNIIN-UHFFFAOYSA-N
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Description

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12ClNSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a chloro group at the second position and a trimethylsilyl-ethynyl group at the fourth position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine as the core structure.

    Ethynylation: The ethynyl group is introduced at the fourth position through a coupling reaction. This is often achieved using trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine.

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring consistent product quality.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Sonogashira Coupling Reactions

The trimethylsilyl (TMS) ethynyl group serves as a protected alkyne, which can undergo Sonogashira cross-coupling with aryl or heteroaryl halides. This reaction is catalyzed by palladium complexes under mild conditions:

Reaction Conditions

  • Catalyst : Pd(PPh3_3)2_2Cl2_2 (0.05–0.1 equiv)

  • Base : Triethylamine (TEA) or K2_2CO3_3

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : 25–80°C

Example Reaction
Coupling with iodinated pyridines (e.g., 2-iodopyridine) yields biaryl alkynes. For instance, reaction with 2-iodo-5-(trifluoromethyl)pyridine produces 2-chloro-4-((5-(trifluoromethyl)pyridin-2-yl)ethynyl)pyridine in 75–85% yield .

Deprotection of the Trimethylsilyl Group

The TMS group can be removed under basic conditions to generate a terminal alkyne, which is highly reactive in subsequent transformations:

Deprotection Protocol

  • Reagent : KOH (1.0–2.0 equiv) in methanol

  • Conditions : 25°C, 2–4 hours

  • Yield : >90%

Product : 2-Chloro-4-ethynylpyridine , a precursor for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Suzuki-Miyaura Coupling

The chlorine atom at the 2-position undergoes palladium-catalyzed coupling with boronic acids:

Reaction Parameters

  • Catalyst : Pd(dppf)Cl2_2 (0.05 equiv)

  • Base : Na2_2CO3_3

  • Solvent : Dioxane/H2_2O (4:1)

  • Temperature : 80–100°C

Example : Reaction with 4-methoxyphenylboronic acid produces 2-(4-methoxyphenyl)-4-((trimethylsilyl)ethynyl)pyridine in 70% yield .

Negishi Coupling

The ethynyl group participates in Negishi cross-coupling with organozinc reagents:

Conditions

  • Catalyst : Pd(PPh3_3)4_4 (0.1 equiv)

  • Solvent : THF

  • Temperature : 60°C

Product : Substituted alkynes (e.g., 2-chloro-4-(phenylethynyl)pyridine) with yields up to 78% .

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration or halogenation at the 3-position due to the electron-withdrawing effects of the chlorine and ethynyl groups:

Nitration Example

  • Reagent : HNO3_3/H2_2SO4_4 (1:3)

  • Conditions : 0°C → 25°C, 6 hours

  • Product : 2-Chloro-3-nitro-4-((trimethylsilyl)ethynyl)pyridine (65% yield) .

Nucleophilic Substitution

The chlorine atom is displaced by nucleophiles under basic conditions:

Reaction with Amines

  • Reagents : Piperidine (2.0 equiv), K2_2CO3_3

  • Solvent : DMF, 80°C

  • Product : 2-Piperidinyl-4-((trimethylsilyl)ethynyl)pyridine (88% yield) .

Table 2. Reaction Optimization for Sonogashira Coupling

ParameterOptimal ValueEffect on Yield
Catalyst Loading0.1 equiv PdMaximizes yield
Temperature80°CEnhances rate
BaseTriethylaminePrevents side reactions

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Research indicates that 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine exhibits notable biological activities. It has been studied for its potential interactions with various biological targets, including enzymes and receptors. These interactions may lead to therapeutic applications, although specific mechanisms of action require further investigation.

Case Studies
Several studies have focused on the compound's potential as a therapeutic agent. For instance, it has been evaluated for its selectivity against human kinases and its ability to inhibit certain biological pathways. In particular, derivatives of this compound have been explored for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Optimizations in its structure have led to improved selectivity and potency against this parasite while minimizing toxicity to human cells .

Organic Synthesis

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that can include Sonogashira couplings and nucleophilic substitutions. The presence of the trimethylsilyl group enhances the compound's reactivity, allowing for further functionalization in synthetic applications .

Applications in Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized in the development of new kinase inhibitors or other biologically active compounds .

Interaction Studies

Reactivity with Biological Targets
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies focus on the compound's reactivity with enzymes and receptors, providing insights into its potential therapeutic pathways .

Comparative Analysis with Similar Compounds
The compound shares structural characteristics with several analogs that have been studied for similar applications. A comparative analysis highlights differences in biological activity and reactivity profiles among these compounds:

Compound Name Structural Features Unique Aspects
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridineHalogenated pyridine with methyl substitutionFocused on enzyme inhibition and receptor binding studies
4-Methoxy-3-(trimethylsilyl)ethynylpyridineContains methoxy and trimethylsilyl ethynyl groupsUsed primarily in organic synthesis
5-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridineDimethoxymethyl substitution on pyridineExhibits distinct biological activity against different cell lines

Mechanism of Action

The mechanism of action of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the trimethylsilyl-ethynyl group can engage in coupling reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine can be compared with other similar compounds, such as:

    2-Chloro-4-ethynylpyridine: Lacks the trimethylsilyl group, which affects its reactivity and applications.

    2-Chloro-4-((trimethylsilyl)methyl)pyridine: Contains a methyl group instead of an ethynyl group, leading to different chemical properties and reactivity.

    4-((Trimethylsilyl)ethynyl)pyridine:

The unique combination of the chloro and trimethylsilyl-ethynyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

Biological Activity

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a trimethylsilyl ethynyl moiety. Its chemical structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been observed:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases, which are critical in signaling pathways related to cell proliferation and survival.
  • Antiproliferative Activity : Similar compounds have demonstrated the ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer : The compound's structural analogs have shown significant antiproliferative effects in various cancer cell lines, with IC50 values indicating potent activity against multidrug-resistant strains .
  • Antiviral : Preliminary studies suggest that the compound may possess antiviral properties, although specific viral targets remain to be fully elucidated .
  • Antimicrobial : Some derivatives have shown promising results in inhibiting bacterial growth, indicating potential applications in treating infections.

Case Studies and Research Findings

  • Antiproliferative Studies : In vitro studies have reported that derivatives of 2-chloro compounds exhibit IC50 values ranging from low micromolar to nanomolar concentrations against various cancer cell lines. For instance, one study highlighted an analog with an IC50 of 45 nM against a selected cancer line .
  • Kinase Inhibition : A study focused on the optimization of kinase inhibitors found that similar compounds showed selectivity for human kinases involved in critical cellular processes. These findings suggest that this compound may also target these kinases effectively .
  • Biochemical Pathways : Investigations into the biochemical pathways affected by this compound revealed interactions with pathways regulating apoptosis and cell proliferation, further supporting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntiproliferativeIC50 values from low micromolar to nanomolar
AntiviralPotential activity against viral targets
AntimicrobialInhibition of bacterial growth
Kinase InhibitionSelectivity for human kinases

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine, and what critical parameters influence yield?

Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as the Sonogashira reaction, which couples a halogenated pyridine derivative (e.g., 2-chloro-4-iodopyridine) with trimethylsilylacetylene. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI is commonly used, with optimal loading (0.5–2 mol%) to minimize side reactions .
  • Temperature : Reactions are conducted at 60–80°C under inert atmospheres to prevent desilylation or oxidation.
  • Solvent choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility and reactivity.
  • Protecting groups : The trimethylsilyl (TMS) group acts as a stabilizing moiety for the ethynyl intermediate, which can later be deprotected if needed.

Yield optimization requires careful exclusion of moisture and oxygen, as both can deactivate the catalyst or degrade the TMS group .

Q. Basic: How is the purity and structural integrity of this compound verified in experimental settings?

Answer:
Standard analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : The TMS group appears as a singlet at ~0.3 ppm, while the pyridine ring protons show distinct splitting patterns (e.g., deshielded aromatic protons at 7.5–8.5 ppm) .
    • ¹³C NMR : The ethynyl carbons resonate at ~95–105 ppm (sp-hybridized carbons).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 249.1 for C₁₁H₁₃ClNSi⁺) .
  • HPLC : Reverse-phase chromatography with UV detection (λmax ~240–330 nm) assesses purity ≥98% .

Q. Advanced: What strategies are employed to mitigate instability of the trimethylsilyl ethynyl group during storage or reaction conditions?

Answer:
The TMS-ethynyl group is sensitive to hydrolysis and protonation . Mitigation strategies include:

  • Storage : At –20°C under argon or nitrogen to prevent moisture ingress .
  • Reaction conditions : Use of anhydrous solvents (e.g., THF distilled over Na/benzophenone) and Schlenk techniques for air-sensitive steps .
  • In situ protection : Employing bulky silyl groups (e.g., triisopropylsilyl) for long-term stability, though TMS is preferred for its ease of removal in subsequent steps .

Q. Advanced: How does the electronic nature of the pyridine ring influence the reactivity of the ethynyl group in cross-coupling reactions?

Answer:
The electron-withdrawing chlorine substituent at the 2-position of the pyridine ring activates the 4-position for nucleophilic attack, enhancing reactivity in cross-coupling. Computational studies (e.g., DFT calculations) reveal:

  • Reduced electron density at the 4-position facilitates oxidative addition of palladium catalysts.
  • The TMS-ethynyl group stabilizes the transition state via hyperconjugation, lowering activation energy .
  • Substituent effects can be modeled using Hammett parameters (σ⁺) to predict reactivity trends in analogous systems .

Q. Advanced: What computational methods are applied to model the interactions of this compound with biological targets like mGluR5?

Answer:
For mGluR5 antagonism (observed in structurally related compounds like CTEP ):

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in the allosteric site, highlighting interactions with residues like Pro655 and Tyr659 .
  • Molecular Dynamics (MD) simulations : CHARMM or AMBER forcefields assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modification (e.g., replacing TMS with CF₃ groups) .

Q. Advanced: How to resolve contradictions in reported biological activity data for this compound across different studies?

Answer:
Discrepancies often arise from:

  • Purity variability : Impurities ≥2% (e.g., desilylated byproducts) can skew bioassay results. Validate purity via HPLC and NMR before testing .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. neuronal cultures) or buffer pH alter receptor-ligand kinetics. Standardize protocols using reference antagonists (e.g., MPEP for mGluR5 ).
  • Pharmacokinetic factors : Plasma protein binding or metabolic stability (e.g., CYP450-mediated degradation) may reduce in vivo efficacy despite in vitro activity. Use LC-MS/MS to monitor metabolite profiles .

Q. Basic: What are the spectroscopic signatures of this compound in infrared (IR) and UV-Vis analysis?

Answer:

  • IR Spectroscopy :
    • C≡C stretch: ~2100–2200 cm⁻¹ (weak intensity due to symmetry).
    • Si–CH₃ stretches: ~1250 cm⁻¹ (bending) and ~840 cm⁻¹ (rocking) .
  • UV-Vis : Absorption maxima at ~240 nm (π→π* transition of pyridine) and ~330 nm (ethynyl→pyridine charge transfer) .

Q. Advanced: How can isotopic labeling (e.g., ¹³C, ²H) of this compound aid in mechanistic studies of its reactivity?

Answer:
Isotopic labeling enables:

  • Kinetic isotope effects (KIE) : ²H labeling at the ethynyl position probes rate-determining steps in cross-coupling reactions.
  • Tracing metabolic pathways : ¹³C-labeled pyridine rings track degradation products in biological systems via LC-MS .
  • Solid-state NMR : ²⁹Si NMR (at natural abundance) characterizes silyl group dynamics in materials science applications .

Q. Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : In airtight containers under inert gas at –20°C .

Q. Advanced: What strategies are used to explore structure-activity relationships (SAR) for analogs of this compound in drug discovery?

Answer:
SAR studies involve:

  • Systematic substitution : Replacing Cl with F, Br, or methyl groups to modulate lipophilicity (logP) and target affinity .
  • Bioisosteric replacement : Swapping TMS-ethynyl with alkoxy or amino groups to enhance solubility while retaining potency.
  • 3D-QSAR models : CoMFA or CoMSIA analyses correlate steric/electronic features with IC₅₀ values from kinase assays .

Properties

IUPAC Name

2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFPUCBBPLNIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499193-57-6
Record name 2-chloro-4-[2-(trimethylsilyl)ethynyl]pyridine
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Synthesis routes and methods I

Procedure details

2-Chloro-4-iodo-pyridine (10.0 g, 41.8 mmol) was dissolved in 200 mL of dry THF and 17.5 mL of triethyl amine. This mixture was evacuated and backfilled with argon several times to remove oxygen from the solution. Triphenylphosphine (329 mg, 1.25 mmol) and bis(triphenylphosphine)palladium(II)chloride (1.47 g, 2.09 mmol) were added and the reaction mixture was stirred at room temperature for 1 h. Copper(I)iodide (239 mg, 1.25 mmol) and trimethylsilylacetylene (6.28 g, 6.39 mmol) were added. The reaction mixture was stirred at room temperature overnight. The solvent was evaporated. The residue was taken up in 500 mL of water and extracted three times with ethyl acetate (500 mL each). The combined organic extracts were dried with magnesium sulfate, filtered and evaporated. The crude product was purified by chromatography on silica gel (cyclohexane/ethyl acetate 80:20). The desired product was obtained as a light brown semi solid (10 g,>100%). This material was used without any further purification for the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
329 mg
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
1.47 g
Type
catalyst
Reaction Step Two
Quantity
17.5 mL
Type
solvent
Reaction Step Three
Quantity
6.28 g
Type
reactant
Reaction Step Four
Name
Copper(I)iodide
Quantity
239 mg
Type
catalyst
Reaction Step Four
Name
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 2.5 g of 4-bromo-2-chloropyridine (12.6 mmol), 2.2 ml of (trimethylsilyl)acetylene (15.1 mmol), 153 mg of copper(I)iodide (0.79 mmol) and 287 mg of bis(triphenylphosphine)palladium(II)chloride (0.41 mmol) in triethylamine (15 ml) was stirred at RT for 1 h. The triethylamine was then removed in vacuo, water was added and the mixture was extracted with diethylether. The combined organic extracts were then washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo to give a residue which was purified by column chromatography (heptane/EtOAc 100:0 to 98:2) to give 2-chloro-4-trimethylsilanylethynyl-pyridine (2.394 g, 91%) as a light yellow liquid. MS (ISP) 210.1 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
copper(I)iodide
Quantity
153 mg
Type
catalyst
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
287 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Chloro-4-iodo-pyridine (10.0 g, 41.8 mmol) was dissolved in 200 mL dry THF and 17. 5 mL triethyl amine. This mixture was evacuated and backfilled with argon several times to remove oxygen from the solution. Triphenylphosphine (329 mg, 1.25 mmol) and bis(triphenylphosphine)palladium (II) chloride (1.47 g, 2.09 mmol) were added and the reaction mixture was stirred at room temperature for 1 h. Copper(I)iodide (239 mg, 1.25 mmol) and trimethylsilylacetylene (6.28 g, 6.39 mmol) were added. The reaction mixture was stirred at room temperature overnight. The solvent was evaporated. The residue was taken up in 500 mL water and extracted three times with ethyl acetate (500 mL each). The combined organic extracts were dried with magnesium sulfate, filtered and evaporated. The crude product was purified by chromatography on silica gel (cyclohexane/ethyl acetate 80:20). The desired product was obtained as a light brown semi solid (10 g, >100%). This material was used without any further purification for the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
329 mg
Type
reactant
Reaction Step Three
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
1.47 g
Type
catalyst
Reaction Step Three
Quantity
6.28 g
Type
reactant
Reaction Step Four
Name
Copper(I)iodide
Quantity
239 mg
Type
catalyst
Reaction Step Four
Name
Yield
100%

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